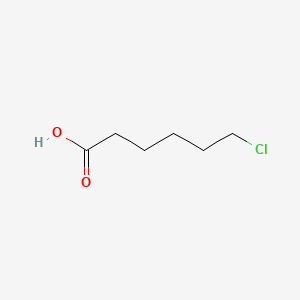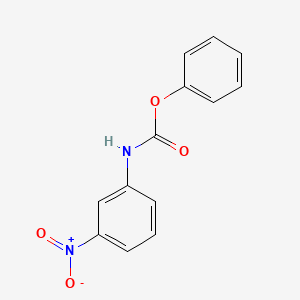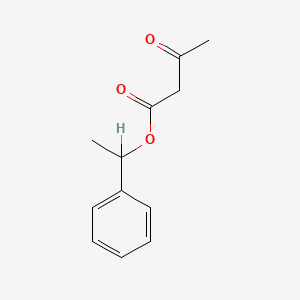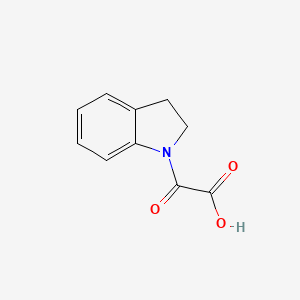
2,3-ジヒドロ-1H-インドール-1-イル(オキソ)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals
科学的研究の応用
2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid has several scientific research applications:
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The exact nature of these interactions and changes would depend on the specific target and the biological activity .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these impacted pathways would be dependent on the specific biological activity being exerted.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound’s action would result in a variety of molecular and cellular effects .
生化学分析
Biochemical Properties
2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid can bind to specific proteins, altering their conformation and activity, which can influence various cellular processes .
Cellular Effects
2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation. Additionally, 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid can enhance cellular metabolism by increasing the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as receptors and enzymes. For instance, it can inhibit the activity of certain enzymes involved in inflammatory responses, thereby reducing inflammation. Additionally, 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid can activate transcription factors that regulate gene expression, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression .
準備方法
The synthesis of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid typically involves the reduction of the corresponding indole derivatives. One common method is the direct reduction of polyfunctional 2-oxindoles using various boron hydrides . Another approach involves the reduction of functional groups in 2-oxindole and 2-chloroindole molecules . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions are commonly used in the synthesis of this compound, as mentioned earlier.
Substitution: The indole ring can undergo electrophilic substitution reactions due to the presence of π-electrons.
Common reagents used in these reactions include boron hydrides for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in cell elongation and division.
2,3-Dihydroindole: A precursor for the synthesis of various neuroprotective and antioxidant compounds.
1H-Indole, 2,3-dihydro-: Another indole derivative with similar chemical properties.
特性
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9(10(13)14)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSXKTOUXOEVGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649320 |
Source


|
| Record name | (2,3-Dihydro-1H-indol-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018243-08-7 |
Source


|
| Record name | (2,3-Dihydro-1H-indol-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

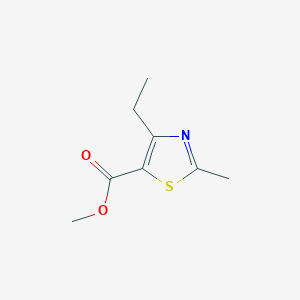



![N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine](/img/structure/B1359900.png)
![5-Methyl-4-oxo-3-[2-oxo-2-(pyridin-2-ylamino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1359901.png)
